mPEG4-Mal
CAS No.: 1263044-81-0
Cat. No.: VC0536158
Molecular Formula: C16H26N2O7
Molecular Weight: 358.39
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1263044-81-0 |
|---|---|
| Molecular Formula | C16H26N2O7 |
| Molecular Weight | 358.39 |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]propanamide |
| Standard InChI | InChI=1S/C16H26N2O7/c1-22-8-9-24-12-13-25-11-10-23-7-5-17-14(19)4-6-18-15(20)2-3-16(18)21/h2-3H,4-13H2,1H3,(H,17,19) |
| Standard InChI Key | DOHTYEHHGXSUJO-UHFFFAOYSA-N |
| SMILES | COCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
| Appearance | Solid powder |
Introduction
Physicochemical Properties
Molecular Properties
The molecular structure of mPEG4-Mal contributes to its unique properties:
Reactivity
The maleimide group in mPEG4-Mal reacts selectively with thiol groups through Michael addition reactions. This reactivity underpins its utility in forming stable thioether linkages in bioconjugation applications .
Synthesis of mPEG4-Mal
General Synthetic Route
The synthesis of mPEG4-Mal typically involves the following steps:
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Preparation of PEG Derivatives: Starting from polyethylene glycol (PEG), functional groups such as tosylate or phthalimide are introduced.
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Amine Functionalization: The intermediate PEG derivative is converted into an amine-functionalized PEG (mPEG-NH2).
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Maleimide Coupling: The amine-functionalized PEG reacts with maleic anhydride or other maleimide precursors to form mPEG4-Mal .
Example Protocol
A detailed example involves:
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Dissolving mPEG-NH2 in dioxane.
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Reacting it with maleic anhydride in the presence of a catalyst like DMAP at elevated temperatures.
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Purifying the product through precipitation and recrystallization .
Applications of mPEG4-Mal
Bioconjugation
The maleimide group in mPEG4-Mal enables site-specific conjugation to thiol groups on biomolecules like cysteine residues in proteins or peptides:
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This application is critical for developing antibody-drug conjugates (ADCs) and enzyme immobilization .
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The PEG backbone enhances solubility and reduces immunogenicity of the conjugated biomolecules.
Drug Delivery Systems
In drug delivery:
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mPEG4-Mal improves the pharmacokinetics of drugs by increasing their solubility and circulation time.
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It has been used to modify hemoglobin-based oxygen carriers (HBOCs) for reducing vasoactivity while maintaining oxygen delivery efficiency .
Polymer Chemistry
As an intermediate in polymer synthesis:
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It facilitates the creation of functionalized polymers for biomedical applications.
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Its reactivity allows incorporation into hydrogels or nanoparticles for controlled drug release.
Research Findings on mPEG4-Mal
Hemoglobin Modification
Studies have demonstrated that modifying hemoglobin with mPEG4-Mal increases its molecular size and reduces vasoactivity:
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This modification minimizes nitric oxide scavenging and vascular wall extravasation .
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Clinical trials have shown promising results for using modified hemoglobin as a blood substitute .
Analytical Characterization
Characterization techniques for mPEG4-Mal include:
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NMR Spectroscopy: Confirms the structure by identifying characteristic peaks.
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Infrared Spectroscopy (IR): Identifies functional groups like maleimide through specific absorption bands.
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High-performance Liquid Chromatography (HPLC): Ensures product purity during synthesis .
Data Table: Key Properties of mPEG4-Mal
- mass of a compound required to prepare a solution of known volume and concentration
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